molecular formula C10H8Cl2N2O B1449691 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol CAS No. 1593419-05-6

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1449691
CAS No.: 1593419-05-6
M. Wt: 243.09 g/mol
InChI Key: ZERSNDWGLSLRAC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is generally carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microchannel reactors can be advantageous for scaling up the production, as they provide better control over reaction parameters and improve safety by minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-one.

    Reduction: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorobenzyl)-1H-imidazole-4-ol
  • 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-ol
  • 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-ol

Uniqueness

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,6-dichlorobenzyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSNDWGLSLRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

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